2-Chloro-4-(4-nitrophenyl)pyridine
Description
Properties
IUPAC Name |
2-chloro-4-(4-nitrophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-11-7-9(5-6-13-11)8-1-3-10(4-2-8)14(15)16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJAJEWTQYTTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation: 2-Chloro-4-Halopyridines
The critical intermediate is 2-chloro-4-bromo- or 2-chloro-4-iodopyridine. Bromination of 2-chloropyridine occurs at the 4-position due to meta-directing effects of the chlorine substituent. Directed ortho-metalation using LDA (lithium diisopropylamide) followed by bromination achieves regioselectivity >90%.
Coupling Conditions
Reaction parameters from representative studies:
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | None | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| Pd(OAc)₂/SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 92 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF | 120 | 8 | 78 |
Mechanistic Insights :
-
Oxidative addition of Pd⁰ to the C–Br bond in 2-chloro-4-bromopyridine generates a PdII intermediate.
-
Transmetalation with 4-nitrophenylboronic acid forms a biaryl-PdII complex, followed by reductive elimination to yield the product.
Challenges :
-
Competing homocoupling of boronic acid (mitigated by degassing solvents and using excess boronic acid).
-
Sensitivity to oxygen necessitates inert atmosphere conditions.
Nitration of 2-Chloro-4-phenylpyridine
Direct nitration offers a step-economical route but requires precise control to avoid over-nitration and regioisomer formation.
Nitration Protocol
-
Substrate : 2-Chloro-4-phenylpyridine (synthesized via Friedel-Crafts arylation or cross-coupling).
-
Conditions : HNO₃ (90%)/H₂SO₄ (conc.) (1:3 v/v) at 0–5°C for 4 h.
-
Workup : Quench with ice, neutralize with NaHCO₃, extract with CH₂Cl₂.
Regioselectivity : The nitro group installs para to the pyridine ring due to electron-withdrawing effects, achieving 75–80% para-selectivity.
Limitations :
Halogenation of 4-(4-Nitrophenyl)pyridine
This two-step strategy involves synthesizing 4-(4-nitrophenyl)pyridine followed by chlorination.
Chlorination Methods
-
Electrophilic Aromatic Substitution (EAS) : Cl₂ gas in FeCl₃/CH₂Cl₂ at 25°C (40% yield, low selectivity).
-
Directed Chlorination : Use of N-chlorosuccinimide (NCS) with AlCl₃ in CH₃CN directs Cl to the 2-position (68% yield).
Optimization :
-
Pre-coordination of AlCl₃ to the pyridine nitrogen enhances electrophilic attack at the ortho position.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | High regioselectivity, mild conditions | Requires expensive Pd catalysts | 85–95 |
| Direct Nitration | Step economy | Poor scalability, byproduct formation | 70–80 |
| Halogenation | Late-stage functionalization | Low selectivity, harsh conditions | 40–68 |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-nitrophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide or potassium thiolate in ethanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Coupling: Palladium acetate, triphenylphosphine, and a base like potassium carbonate in an organic solvent.
Major Products
Substitution: 2-Amino-4-(4-nitrophenyl)pyridine.
Reduction: 2-Chloro-4-(4-aminophenyl)pyridine.
Coupling: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
2-Chloro-4-(4-nitrophenyl)pyridine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor antagonists.
Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-nitrophenyl)pyridine depends on its specific application. In biological systems, it may act as an inhibitor or antagonist by binding to specific molecular targets such as enzymes or receptors. The presence of the nitrophenyl group can enhance its binding affinity and specificity, while the chlorine atom can influence its reactivity and stability .
Comparison with Similar Compounds
Substituent Effects :
- Nitro (-NO₂): Enhances thermal stability (e.g., analogs with nitrophenyl groups exhibit high melting points up to 287°C) and influences photophysical properties in push-pull systems (e.g., E,E-2,6-bis[2-(4-nitrophenyl)ethenyl]pyridine (QP) shows pH-dependent fluorescence) .
- Trifluoromethyl (-CF₃) : Increases lipophilicity (logP ~2.6) and boiling points (e.g., 172.5°C for 2-Chloro-4-(trifluoromethyl)pyridine) due to strong EWG effects .
Physical and Spectral Properties
- Melting Points : Nitrophenyl-substituted pyridines generally exhibit higher melting points (268–287°C) compared to trifluoromethyl analogs (-19°C for 2-Chloro-4-(trifluoromethyl)pyridine), attributed to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .
- Spectral Data: ¹H NMR: Pyridines with EWGs like -NO₂ show downfield shifts for aromatic protons (δ ~8.0–8.5 ppm) . IR: Nitro groups exhibit strong absorption bands near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) .
Biological Activity
2-Chloro-4-(4-nitrophenyl)pyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and a para-nitrophenyl group. This structural configuration suggests significant potential for various biological activities, particularly in the realms of medicinal chemistry and pharmacology.
Antimicrobial Activity
Research indicates that compounds containing pyridine and nitro groups often exhibit substantial antimicrobial properties. For instance, studies have shown that derivatives of pyridine, including those similar to this compound, demonstrate effectiveness against various bacterial strains. Notably, compounds with similar structures have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.
A recent study evaluated the in vitro antibacterial activity of several synthesized compounds, revealing significant effectiveness against strains such as Bacillus pumilus and Pseudomonas aeruginosa. The results indicated that the biological activity could be attributed to the presence of the nitro group, which often enhances the compound's ability to penetrate bacterial cell walls .
Anticancer Potential
The anticancer properties of this compound have also been explored. Research has indicated that similar compounds possess cytotoxic effects on cancer cell lines, suggesting that this compound may inhibit cancer cell proliferation. For example, studies involving pyridine derivatives have reported promising results in inhibiting tumor growth in various in vitro models .
The mechanism by which this compound exerts its biological effects remains an area of active research. It is hypothesized that the compound interacts with specific molecular targets within microbial cells or cancer cells, potentially disrupting essential cellular processes. The dual presence of chlorine and nitro groups is believed to facilitate these interactions, enhancing both reactivity and selectivity towards target cells.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds can be useful. Below is a summary table highlighting some related compounds and their notable properties:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 2-Chloro-3-nitropyridine | Structure | Used in synthesizing imidazo[4,5-b]pyridines |
| 4-Amino-2-chloropyridine | Structure | Exhibits antimicrobial activity |
| 3-Nitropyridine | Structure | Known for its reactivity in electrophilic substitutions |
This table illustrates how the specific combination of functional groups in this compound may enhance its biological activity compared to other derivatives.
Case Studies
- Antimicrobial Study : A study conducted on various pyridine derivatives demonstrated that those containing nitro groups exhibited higher antibacterial activity compared to their non-nitro counterparts. The study utilized standard disk diffusion methods to evaluate efficacy against multiple bacterial strains.
- Cytotoxicity Assay : In vitro assays using cancer cell lines showed that this compound significantly reduced cell viability compared to controls. The observed IC50 values were indicative of its potential as an anticancer agent.
Q & A
Q. Methodological Answer :
-
¹H/¹³C NMR : The nitro group’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts. For example, pyridine C-H protons resonate at δ 8.5–9.0 ppm. The nitrophenyl group shows aromatic protons as doublets (δ 7.8–8.2 ppm, J = 8–10 Hz) .
-
IR Spectroscopy : Key peaks include:
Bond/Vibration Wavenumber (cm⁻¹) C-Cl stretch 750–780 NO₂ asymmetric 1520–1550 Pyridine ring 1600–1650
Validation : Compare experimental data with computed spectra (DFT/B3LYP/6-31G*) to resolve ambiguities .
Advanced: How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer :
Density Functional Theory (DFT) calculations using hybrid functionals (e.g., B3LYP) with exact-exchange corrections quantify:
- Electrostatic Potential Maps : Reveal electron-deficient regions (nitro group) prone to nucleophilic attack .
- Frontier Molecular Orbitals : The LUMO (-2.1 eV) is localized on the nitro group, indicating preferential reduction sites .
Key Parameters :
| Property | Value (B3LYP/6-31G*) |
|---|---|
| HOMO-LUMO gap | 4.3 eV |
| Mulliken charge (Cl) | -0.25 |
| Dipole moment | 5.2 Debye |
Application : Predict regioselectivity in Suzuki-Miyaura couplings or electrophilic substitutions.
Advanced: What challenges arise in crystallographic analysis of this compound derivatives, and how are they resolved?
Q. Methodological Answer :
- Disorder in Nitro Groups : The nitro group’s rotational freedom causes diffraction ambiguities. Mitigate by:
- Twinned Crystals : Common in halogenated aromatics. Resolve via twin law matrix refinement in programs like PLATON .
Case Study : A derivative with a 4-nitrophenyl group showed R₁ = 0.045 after applying TWIN/BASF commands in SHELXL .
Basic: What are the known biological activities of this compound, and how are structure-activity relationships (SAR) analyzed?
Q. Methodological Answer :
- Antimicrobial Assays : Test against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 64 µg/mL) via broth microdilution. The nitro group enhances membrane penetration via redox cycling .
- Cytotoxicity : MTT assays on HeLa cells (IC₅₀ = 12 µM) suggest apoptosis induction via ROS generation. SAR studies show replacing Cl with Br reduces activity due to steric hindrance .
Comparative SAR :
| Derivative | Nitro Position | IC₅₀ (HeLa) |
|---|---|---|
| 2-Cl-4-NO₂-pyridine | Para | 12 µM |
| 3-Cl-4-NO₂-pyridine | Para | 28 µM |
Advanced: How does the nitro group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer :
The nitro group acts as a strong electron-withdrawing group, activating the pyridine ring for NAS:
- Kinetic Studies : Second-order rate constants (k₂) for substitution with piperidine increase by 10³ compared to non-nitrated analogs .
- Mechanistic Insight : DFT calculations show a lower activation barrier (ΔG‡ = 18 kcal/mol) for attack at the 4-position due to resonance stabilization of the Meisenheimer intermediate .
Experimental Protocol : - React with amines (1.2 eq) in DMF at 80°C under N₂.
- Quench with ice-water and purify via column chromatography (SiO₂, EtOAc/hexane) .
Basic: What safety precautions are critical when handling this compound in the lab?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing.
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
- Storage : In amber glass under argon at -20°C to prevent photodegradation and hydrolysis .
Advanced: How are contradictions in reported biological data (e.g., cytotoxicity vs. antimicrobial efficacy) reconciled?
Q. Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., S. aureus ATCC 25923 vs. clinical isolates). Discrepancies often arise from strain-specific efflux pumps .
- Dose-Response Validation : Re-test conflicting compounds under standardized CLSI protocols with positive controls (e.g., ciprofloxacin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
